An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure, combining an aromatic ring with a saturated cyclohexane containing a primary amine, makes it a valuable scaffold for the development of a wide range of pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, supported by experimental protocols and safety considerations.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
Caption: Molecular structure of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | [1] |
| CAS Number | 49800-23-9 | [2] |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| InChI | 1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | [2] |
| SMILES | Cl.NC1CCCc2ccccc12 | [2] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological activity.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Appearance | White to light red crystalline solid | [3] |
| Melting Point | 185-187 °C | [2] |
| Solubility | Soluble in water. | [4] |
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity and purity.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride reveals characteristic vibrational frequencies corresponding to its functional groups.
Expected Characteristic Peaks:
-
N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹, characteristic of a primary ammonium salt (R-NH₃⁺). This broadening is due to hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks in the range of 3000-2850 cm⁻¹ corresponding to the C-H bonds of the saturated ring.
-
N-H Bend: A medium to strong absorption around 1600-1500 cm⁻¹.
-
C=C Stretch (Aromatic): One or more sharp bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A medium intensity band in the fingerprint region, typically around 1200-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene ring. The splitting patterns will depend on their substitution.
-
Methine Proton (CH-NH₃⁺): A multiplet signal typically found between δ 3.5-4.5 ppm.
-
Aliphatic Protons: A series of multiplets in the δ 1.5-3.0 ppm range, corresponding to the protons on the saturated portion of the tetrahydro-naphthalene ring.
-
Ammonium Protons (NH₃⁺): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium in D₂O.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals in the downfield region, typically between δ 120-140 ppm.
-
Methine Carbon (CH-NH₃⁺): A signal in the range of δ 45-55 ppm.
-
Aliphatic Carbons: Signals in the upfield region, generally between δ 20-40 ppm.
Experimental Protocols
The following protocols outline standard procedures for the determination of key physical properties of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride.
Melting Point Determination (Capillary Method)
This method is based on the procedure outlined in USP General Chapter <741>.[5]
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation:
-
Ensure the 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride sample is dry. If necessary, dry the sample in a vacuum oven at a temperature below its melting point.
-
Place a small amount of the dry sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tamp the open end of a capillary tube into the powder until a small amount of the sample is packed into the bottom of the tube to a height of 2-4 mm.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (185-187°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
-
Rationale: A slow heating rate near the melting point is crucial for an accurate determination. A wide melting range can indicate the presence of impurities.
Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility.[6][7]
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Methodology:
-
Preparation:
-
Add an excess amount of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride to a series of vials containing a known volume of the desired solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a pre-established calibration curve.
-
-
Rationale: This method ensures that the measured concentration represents the true thermodynamic solubility at the specified temperature by allowing the system to reach equilibrium between the dissolved and undissolved states.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] In case of dust formation, use a government-approved respirator.[2][8]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[8] Amines and their salts should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[4][10]
-
Stability: The compound may be sensitive to light and air.[3] Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[9]
Conclusion
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a valuable reagent in chemical and pharmaceutical research. A comprehensive understanding of its physical properties, as detailed in this guide, is essential for its proper application. The provided data and experimental protocols serve as a reliable resource for researchers, enabling them to handle, utilize, and characterize this compound with confidence and safety.
References
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]
-
USP-NF. (n.d.). <651> Congealing Temperature. Retrieved from [Link]
-
USPBPEP. (n.d.). General Chapters: <651> CONGEALING TEMPERATURE. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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PubChem. (n.d.). 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Pharmaguideline. (2011). Melting Range or Temperature (Apparatus and Deternination). Retrieved from [Link]
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IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]
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SpectraBase. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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USP-NF. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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Physical Chemistry Research. (2023). Regular Article. Retrieved from [Link]
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ResearchGate. (2025). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
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NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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